![molecular formula C17H17ClN2O5 B2519661 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1105212-18-7](/img/structure/B2519661.png)

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

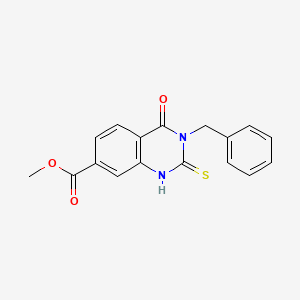

The synthesis of benzamide derivatives often involves multiple steps, including the formation of amide bonds, introduction of nitro groups, and attachment of various substituents to the benzene ring. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide."

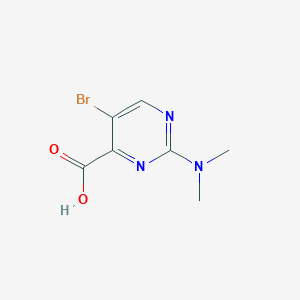

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . These techniques could be used to analyze the molecular structure of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where selective toxicity for hypoxic cells is achieved through enzymatic reduction of nitro groups . The reactivity of the nitro group and the amide bond is crucial in determining the compound's behavior in biological systems and its potential as a drug. The compound may also undergo similar reductive reactions, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the nature of the substituents on the benzene ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied through density and refractive index measurements . These properties are essential for understanding the drug's interaction with biological systems and its pharmacokinetic profile. The physical and chemical properties of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" would likely be influenced by the ethoxyphenoxy and nitro substituents, affecting its solubility, stability, and overall reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of 2-aminoethanols with p-chloronitrobenzene and the base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. These processes demonstrate the compound's role in facilitating the synthesis of various amine derivatives with potential industrial and pharmacological applications (Knipe, Sridhar, & Lound-Keast, 1977).

Applications in Material Science

- Novel diamines with built-in sulfone, ether, and amide structure have been prepared via multi-step reactions starting from 4-aminophenol. These diamines are used to prepare polyimides characterized by their thermal stability, showcasing the application of the chemical in developing heat-resistant materials for advanced engineering applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

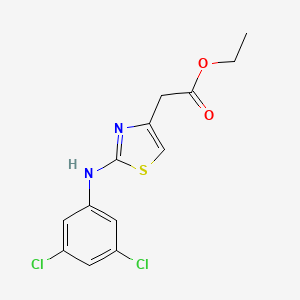

Pharmacological Research

- The structure-activity relationship studies of benzamide derivatives, including those related to "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide," have revealed their potential as gastroprokinetic agents. These studies are crucial for developing new medications targeting gastrointestinal motility disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Environmental Applications

- The compound's derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Graphene, for instance, has been employed to remove derivatives of chloro-nitrophenol from aqueous solutions, indicating the role of these compounds in environmental decontamination processes (Mehrizad & Gharbani, 2014).

Safety and Hazards

The safety information for “2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Biochemical Pathways

The catabolism of similar compounds, such as 2-chloro-4-nitrophenol, in certain bacterial strains is performed by enzymes involved in 2,6-dibromophenol degradation . This suggests that 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide might also be metabolized via similar biochemical pathways.

properties

IUPAC Name |

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKMFICVBGYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)